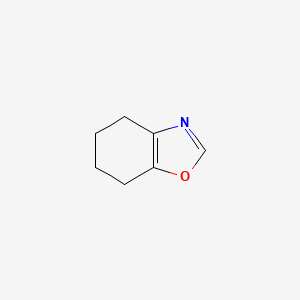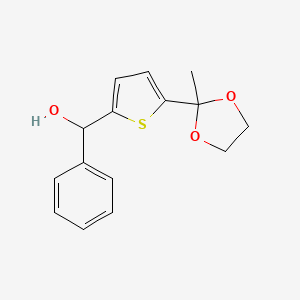
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a thiophene ring, a methanol group, a dioxolane ring, and a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the thiophene ring through cyclization reactions.
Step 2: Introduction of the methanol group via hydroxylation reactions.
Step 3: Formation of the dioxolane ring through acetalization reactions.
Step 4: Attachment of the phenyl group through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.
Purification: Techniques like distillation, crystallization, and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid.
Reduction: Reduction of the thiophene ring to a tetrahydrothiophene.
Substitution: Electrophilic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Tetrahydrothiophenes.
Substitution Products: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism of action of 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- involves interactions with molecular targets and pathways, such as:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Thiophenemethanol Derivatives: Compounds with similar thiophene and methanol groups.
Dioxolane Derivatives: Compounds containing the dioxolane ring.
Phenyl Derivatives: Compounds with phenyl groups attached to various functional groups.
Uniqueness
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties.
Propiedades
Número CAS |
5912-41-4 |
|---|---|
Fórmula molecular |
C15H16O3S |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
[5-(2-methyl-1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanol |
InChI |
InChI=1S/C15H16O3S/c1-15(17-9-10-18-15)13-8-7-12(19-13)14(16)11-5-3-2-4-6-11/h2-8,14,16H,9-10H2,1H3 |
Clave InChI |
UGAIPPLVEYTDBN-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)C2=CC=C(S2)C(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


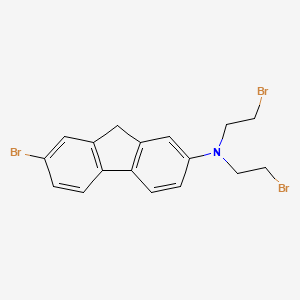

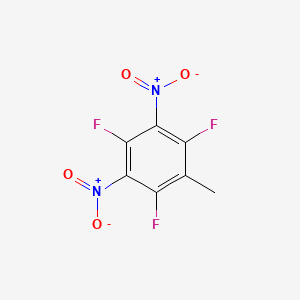
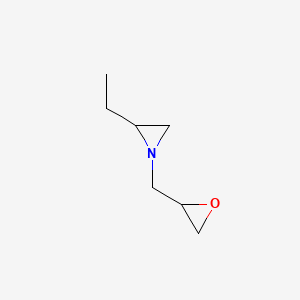
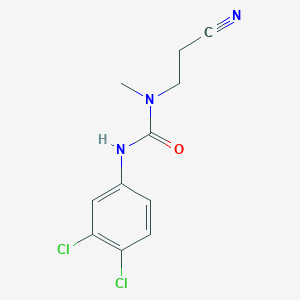
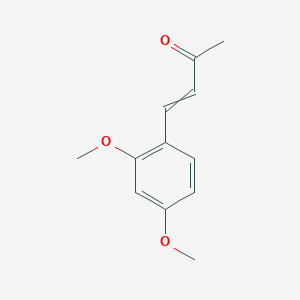
![N-[1,1-biphenyl]-4-yl-N-[4-(4-dibenzofuranyl)phenyl]-4-aminobiphenyl](/img/structure/B14007646.png)
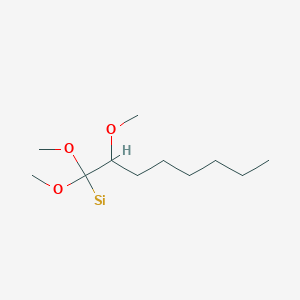
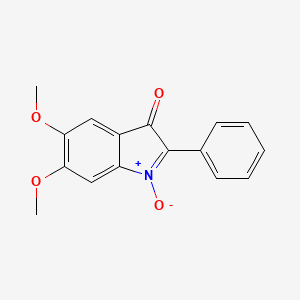

![N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine](/img/structure/B14007664.png)
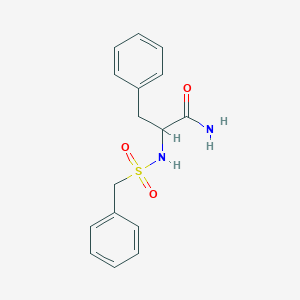
![Methyl 2-[(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)amino]benzoate](/img/structure/B14007674.png)
